5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: is a heterocyclic compound with the molecular formula C7H5ClN2O. It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl glyoxylate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. It has shown promise in inhibiting specific kinases involved in cancer cell proliferation .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in oncology. Its ability to inhibit certain kinases makes it a candidate for the development of anticancer drugs .
Industry: In the materials science industry, this compound is explored for its use in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol primarily involves the inhibition of specific kinases. These kinases are enzymes that play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation. By inhibiting these kinases, the compound can effectively reduce the proliferation of cancer cells .
Molecular Targets and Pathways:
Kinases: The compound targets kinases such as FGFR1, FGFR2, and FGFR3.
Comparison with Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
- 5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol
- 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
- 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Comparison: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays. For instance, the presence of the hydroxyl group at the 4-position can significantly influence its hydrogen bonding interactions and overall molecular stability .
Properties
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIXDFLRBZWVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640170 | |
Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015610-47-5 | |
Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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